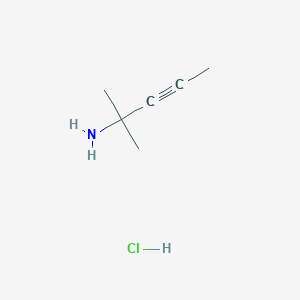

2-methylpent-3-yn-2-amine hydrochloride

Description

Contextual Significance of Alkynyl Amine Hydrochlorides

Alkynyl amine hydrochlorides are often used in organic synthesis due to the stability and handling advantages they offer over their free base counterparts. The hydrochloride salt form can improve the compound's solubility in certain solvents and can protect the amine functionality during specific reaction steps. In general, alkynyl amines are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds and other complex molecular architectures.

Role of 2-Methylpent-3-yn-2-amine (B8794423) Hydrochloride as a Key Intermediate in Complex Molecule Synthesis

While the structural features of 2-methylpent-3-yn-2-amine hydrochloride suggest its potential as an intermediate in the synthesis of more elaborate molecules, a thorough review of academic and patent literature does not yield specific, documented examples of its use in this capacity. Chemical suppliers list the compound, indicating its availability for research and development purposes. sigmaaldrich.comenaminestore.com However, published studies detailing its application as a key starting material for the synthesis of pharmaceuticals, agrochemicals, or other complex organic compounds are not apparent. A patent filed with the World Intellectual Property Organization mentions 2-methylpent-3-yn-2-amine in the context of inhibitors for Mycobacterium tuberculosis lipoamide (B1675559) dehydrogenase, though detailed synthetic applications are not provided. google.com

Overview of Academic Research Trajectories for the Compound

Chemical and Physical Data

Below is a table summarizing the basic chemical and physical properties of 2-methylpent-3-yn-2-amine and its hydrochloride salt, based on available data.

| Property | 2-Methylpent-3-yn-2-amine | This compound |

| CAS Number | 31914-32-6 guidechem.comnih.gov | 5933-08-4 sigmaaldrich.com |

| Molecular Formula | C₆H₁₁N nih.gov | C₆H₁₂ClN |

| Molecular Weight | 97.16 g/mol nih.gov | 133.62 g/mol |

| IUPAC Name | 2-methylpent-3-yn-2-amine nih.gov | 1,1-dimethyl-2-butynylamine hydrochloride sigmaaldrich.com |

| Synonyms | 2-methyl-3-pentyn-2-amine, 4-amino-4-methyl-2-pentyne nih.gov | Not specified |

| Physical Form | Not specified | Powder |

| Storage Temperature | Not specified | Room Temperature |

Note: Detailed experimental data such as melting point, boiling point, and spectroscopic information (NMR, IR) for the hydrochloride salt are not publicly available in the searched literature.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylpent-3-yn-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-4-5-6(2,3)7;/h7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAGYALRXGSLCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(C)(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylpent 3 Yn 2 Amine Hydrochloride and Its Precursors

Amine Hydrochloride Salt Formation Protocols

The conversion of the free base, 2-methylpent-3-yn-2-amine (B8794423), to its hydrochloride salt is a standard acid-base reaction. This process is crucial for improving the compound's stability, crystallinity, and handling properties.

Laboratory-Scale Preparation of 2-Methylpent-3-yn-2-amine Hydrochloride

On a laboratory scale, the preparation of this compound is typically achieved by treating a solution of the free base with hydrochloric acid. The general procedure involves dissolving the 2-methylpent-3-yn-2-amine in a suitable organic solvent, followed by the dropwise addition of a solution of hydrogen chloride (HCl) in an organic solvent or as a gas.

The choice of solvent is critical to ensure the precipitation of the hydrochloride salt in high purity and yield. Common solvents for this purpose include diethyl ether, isopropanol, or ethyl acetate (B1210297). The reaction is typically performed at a reduced temperature (e.g., 0-5 °C) to control the exothermicity of the reaction and to maximize the precipitation of the product. The resulting solid is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials or impurities, and dried under vacuum.

A representative, though general, laboratory procedure can be outlined as follows:

Dissolve 2-methylpent-3-yn-2-amine in a suitable anhydrous solvent (e.g., diethyl ether).

Cool the solution in an ice bath.

Slowly add a stoichiometric amount of a solution of HCl in the same or a compatible solvent.

Stir the mixture for a specified period to ensure complete salt formation.

Collect the precipitated solid by vacuum filtration.

Wash the solid with a small amount of cold solvent.

Dry the product under vacuum to obtain this compound.

Considerations for Industrial-Scale Production of the Hydrochloride Salt

The industrial-scale production of amine hydrochlorides, such as this compound, requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. Key considerations include:

Reagent Selection and Handling: The use of gaseous hydrogen chloride or concentrated hydrochloric acid at an industrial scale necessitates robust safety protocols and specialized equipment to handle corrosive materials.

Solvent Choice and Recovery: The choice of solvent is influenced by factors such as cost, toxicity, environmental impact, and ease of recovery. An efficient solvent recovery system is crucial for economic viability and to minimize environmental discharge.

Heat Management: The neutralization reaction is exothermic, and effective heat management is critical to control the reaction temperature, prevent side reactions, and ensure product quality and safety. This often involves the use of jacketed reactors with precise temperature control.

Product Isolation and Drying: Large-scale filtration and drying equipment, such as centrifuges and vacuum dryers, are employed to handle the product. The drying process must be carefully controlled to achieve the desired residual solvent levels without degrading the product.

Process Automation and Control: Industrial processes are typically automated to ensure consistency, reproducibility, and to minimize manual handling of hazardous materials.

A general industrial process for the production of an amine hydrochloride involves charging the amine and solvent to a reactor, followed by the controlled addition of hydrochloric acid. After the reaction is complete, the product is isolated, purified if necessary, and dried. nih.gov

Synthesis of the 2-Methylpent-3-yn-2-amine Free Base

Strategies for Introducing the Alkyne Moiety

The introduction of the propyne (B1212725) moiety is a key step in the synthesis. One of the most common and efficient methods for constructing propargylamines is the A³ coupling reaction (alkyne-aldehyde-amine coupling) or the related KA² coupling reaction (ketone-alkyne-amine coupling). acs.org In the context of 2-methylpent-3-yn-2-amine, a KA² coupling would be the most direct route.

This reaction involves the condensation of a ketone (acetone), an amine (ammonia or a primary amine), and a terminal alkyne (propyne) in the presence of a metal catalyst.

Table 1: Reactants for the Synthesis of 2-Methylpent-3-yn-2-amine via KA² Coupling

| Reactant | Role |

| Acetone | Ketone source, provides the dimethyl-substituted carbon |

| Propyne | Alkyne source, provides the methyl-substituted alkyne |

| Ammonia (B1221849) | Amine source, provides the primary amine group |

The reaction is typically catalyzed by a transition metal salt, with copper and silver catalysts being widely used. acs.orgrsc.org

Methods for Amine Functionalization

The amine functionalization in the synthesis of 2-methylpent-3-yn-2-amine is intrinsically linked to the alkyne introduction in the context of the KA² coupling reaction. The reaction proceeds through the in situ formation of an iminium ion from the reaction of the ketone (acetone) and the amine (ammonia). This iminium ion is then attacked by a metal acetylide, formed from the reaction of the terminal alkyne (propyne) with the metal catalyst. nih.gov

Various catalytic systems have been developed to promote this transformation, often under solvent-free conditions, which is an advantage for industrial applications. researchgate.net

Table 2: Catalysts for Propargylamine (B41283) Synthesis

| Catalyst | Description | Reference |

| Copper(I) salts (e.g., CuBr, CuI) | Commonly used, effective for A³/KA² coupling reactions. | acs.orgorganic-chemistry.org |

| Silver catalysts | Also effective for the synthesis of propargylamines. | rsc.org |

| Copper(I)-zeolite | A heterogeneous catalyst that can be recycled and reused. | acs.org |

Stereoselective and Asymmetric Synthesis Approaches for Chiral Analogs

While 2-methylpent-3-yn-2-amine itself is achiral, the development of stereoselective and asymmetric methods is crucial for the synthesis of chiral analogs, which are of significant interest in medicinal chemistry. The synthesis of chiral propargylamines can be achieved through several strategies.

One common approach is the use of a chiral catalyst in the A³ or KA² coupling reaction. Chiral ligands can be used to create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product. For instance, copper(I) complexes with chiral ligands like (R)-quinap have been shown to be effective in the enantioselective synthesis of propargylamines. organic-chemistry.org

Another strategy involves the use of a chiral starting material. For example, a chiral amine can be used in the coupling reaction, leading to the formation of a diastereomeric mixture of products that can potentially be separated. Alternatively, the addition of a metal acetylide to a chiral imine, such as an N-tert-butanesulfinyl imine, can proceed with high diastereoselectivity. acs.org

Furthermore, enantioselective Mannich-type reactions of enamides with C-alkynyl N-Boc N,O-acetals, catalyzed by chiral phosphoric acids, have been developed for the synthesis of chiral β-keto propargylamines, which can be further modified to access a variety of chiral propargylamine derivatives. organic-chemistry.org

Table 3: Strategies for Stereoselective Synthesis of Chiral Propargylamine Analogs

| Strategy | Description |

| Chiral Catalysis | Use of a chiral metal-ligand complex to induce enantioselectivity in the coupling reaction. organic-chemistry.org |

| Chiral Substrate Control | Employment of a chiral starting material, such as a chiral amine or a chiral imine, to direct the stereochemical outcome. acs.org |

| Chiral Auxiliary | Use of a removable chiral group attached to the substrate to control the stereochemistry of the reaction. |

| Enantioselective Mannich Reaction | Catalytic asymmetric addition to an imine or its equivalent to generate a chiral propargylamine scaffold. organic-chemistry.org |

These methodologies provide a powerful toolkit for the synthesis of a wide range of structurally diverse and stereochemically defined propargylamine-containing molecules.

Enantioselective Synthesis of Related Chiral Pentyn-amines

The creation of a single enantiomer of a chiral molecule is a critical challenge in modern synthesis. Enantioselective catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other, is the most elegant approach to this problem. nih.govnottingham.ac.uk For chiral pentyn-amines, a primary strategy involves the asymmetric addition of terminal alkynes to imines. nih.gov

Various transition metal catalysts, combined with chiral ligands, have been developed for this purpose. For instance, palladium complexes have shown high efficiency. A planar chiral ferrocenyl imidazoline (B1206853) palladacycle has been reported as a highly effective catalyst for the 1,2-addition of a wide range of alkynes to imines, yielding nearly enantiopure propargylic amines. nih.gov This system is notable for its low catalyst loadings, achieving turnover numbers (TONs) up to 8,700, a significant improvement over previous methods that often required high loadings of zinc or copper catalysts. nih.gov

Copper-catalyzed systems are also prominent. Guan and colleagues developed a highly enantioselective copper-catalyzed alkynylation of unstabilized cyclic iminium ions. udel.edu The key to their success was the use of a modified PyBox ligand, where adding ethyl groups created a more constrained chiral pocket around the metal center, enhancing stereocontrol. udel.edu Similarly, copper iodide in conjunction with easily accessible guanidine-amide ligands has been used for the enantioselective alkynylation of isatin-derived ketimines, producing 3-alkynyl-3-aminooxyindoles with high yields and enantiomeric excess (ee). researchgate.net

Other metals like iridium and rhodium have also been employed. Cationic iridium complexes modified by chiral bis(phosphine) ligands can catalyze the enantioselective reductive coupling of alkynes with imines using hydrogen gas as the reductant. nih.gov Rhodium catalysts have been used for the enantioselective alkynylation of α-ketiminoesters, providing a green route to α-tetrasubstituted α-amino acid derivatives at room temperature. researchgate.net Biocatalysis offers an emerging alternative; engineered variants of myoglobin (B1173299) have been used for the asymmetric N-H carbene insertion of aromatic amines with diazo esters to produce chiral amines with up to 82% ee. rochester.edu

Table 1: Enantioselective Synthesis of Chiral Propargylamines via Alkyne Addition to Imines

| Catalyst System | Alkyne Substrate | Imine Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Planar Chiral Pd-Complex (0.01 mol%) | p-Tolylacetylene | N-Tosyl-imine | 87 | >99 | nih.gov |

| CuI / Guanidine-Amide Ligand | Phenylacetylene | Isatin-derived Ketimine | 95 | 96 | researchgate.net |

| Ni(ClO4)2 / (R)-DTBM-Segphos | Terminal Alkynes | Cyclic N-sulfonyl α-ketiminoesters | - | up to 97 | researchgate.net |

| Cu-Catalyst / PyBox Ligand | Terminal Alkynes | Cyclic Iminium Ions | - | High | udel.edu |

Diastereoselective Control in Alkynyl Amine Synthesis

When a molecule already contains a chiral center and a new one is created, the relationship between these centers can be controlled in a process known as diastereoselective synthesis. The goal is to favor the formation of one diastereomer over others. In the synthesis of alkynyl amines, this is commonly achieved using chiral auxiliaries or by leveraging existing stereocenters in the substrates. acs.org

A powerful method involves the use of chiral N-tert-butanesulfinyl (N-t-BS) aldimines, developed by Ellman. The addition of lithium acetylides to these chiral imines proceeds with high diastereoselectivity. acs.org For example, the synthesis of terminal bromo-substituted propargylamines was achieved with diastereomeric ratios (dr) ranging from 3:1 to over 20:1 for a variety of aryl, heteroaryl, and alkyl substrates. acs.org This approach is advantageous as it does not rely on precursors from the chiral pool, thus allowing for greater structural diversity. acs.org

Copper-promoted A³-coupling (aldehyde-alkyne-amine) is another versatile method for diastereoselective propargylamine synthesis. thieme-connect.comnih.gov The reaction of an aldehyde, an alkyne, and a chiral amine, such as (R)-(+)-phenylethylamine, can produce secondary propargylamines with high diastereoselectivity. thieme-connect.com Researchers have compared different copper-based promoting systems, such as CuSO₄/NaI and CeCl₃·7H₂O/CuI, noting differences in efficiency and selectivity depending on the substrates used. For instance, with aliphatic aldehydes, the CeCl₃·7H₂O/CuI system often provides higher yields without compromising selectivity. thieme-connect.com

Diastereoselectivity can also be induced by chiral centers within the reacting partners. The Petasis reaction, a multicomponent reaction involving an amine, an aldehyde, and an organoboron reagent, provides efficient access to various amine derivatives. nih.gov When chiral aldehydes are used, stereocontrol is induced by the presence of a heteroatom (like oxygen) in the α-position to the aldehyde, leading to high yields and diastereomeric ratios in the resulting alkylated chiral amines. nih.govrsc.org Similarly, using optically active amines like 2-benzyl morpholine (B109124) in copper-catalyzed hydroamination reactions can produce diastereomerically pure chiral propargylamines. acs.org

Table 2: Diastereoselective Synthesis of Alkynyl Amines

| Method | Chiral Source | Reactants | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Lithium Acetylide Addition | N-tert-Butanesulfinyl (N-t-BS) aldimine | Lithium bromoacetylide + N-t-BS aldimines | 43–85 | 3:1 to >20:1 | acs.org |

| A³-Coupling | (R)-(+)-Phenylethylamine | Aldehydes, Phenylacetylene, Chiral Amine | Good | High (favors R,R) | thieme-connect.com |

| Hydroamination/Metalation | 2-Benzyl morpholine | 1-Alkynes, Chiral Amine, CuCl | 23–89 | Diastereomerically Pure | acs.org |

| Alkylation of Aldimines | Chiral α-heteroatom aldehyde | Chiral aldehyde, p-methoxyaniline, triethylborane | High | High | nih.govrsc.org |

Chemical Reactivity and Transformation Studies of 2 Methylpent 3 Yn 2 Amine Hydrochloride

Reactions of the Amine Functional Group

The tertiary amine group in 2-methylpent-3-yn-2-amine (B8794423) is a key site for various chemical transformations. Its reactivity is largely governed by the availability of the nitrogen lone pair, which is influenced by steric hindrance and the electronic effects of the surrounding alkyl and alkynyl groups.

Nucleophilic Substitution Reactions and Derivatization

As a nucleophile, the tertiary amine of 2-methylpent-3-yn-2-amine can, in principle, participate in nucleophilic substitution reactions. A common example of such a reaction for amines is N-alkylation with alkyl halides. This reaction typically proceeds via an SN2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quaternary ammonium (B1175870) salt.

Another potential reaction pathway for acetylenic amines is intramolecular cyclization. In the presence of suitable electrophiles, the alkyne can be activated towards nucleophilic attack by the tethered amine, leading to the formation of cyclic products. For instance, electrophile-mediated cyclization using reagents like iodine can induce the formation of various heterocyclic systems. nih.govacs.orgnih.gov While no specific examples of such cyclizations with 2-methylpent-3-yn-2-amine are documented, this remains a plausible derivatization strategy.

Amidation and Peptide Coupling Conditions Involving the Amine

The amine functional group of 2-methylpent-3-yn-2-amine has been utilized in the synthesis of more complex molecules, particularly in the agrochemical field. A notable application is its use as a building block in the preparation of fungicides through amidation reactions under peptide coupling conditions. chimia.ch In these syntheses, a carboxylic acid is activated to facilitate its reaction with the amine, forming an amide bond.

Peptide coupling agents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting the nucleophilic attack by the amine. Common coupling agents used for such transformations include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and its water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). The general scheme for such a reaction is the formation of an active ester intermediate from the carboxylic acid and the coupling agent, which is then readily attacked by the amine to yield the desired amide.

The successful use of 2-methylpent-3-yn-2-amine in these syntheses indicates that despite the steric hindrance around the nitrogen atom, it is sufficiently nucleophilic to react with activated carboxylic acid derivatives. chimia.ch

Protonation Equilibria and Salt Formation Dynamics

The hydrochloride salt of 2-methylpent-3-yn-2-amine exists as an ammonium salt, with the nitrogen atom being protonated. The basicity of the parent amine, 2-methylpent-3-yn-2-amine, is a critical factor in understanding its protonation equilibria. The basicity of an amine is typically quantified by the pKa of its conjugate acid (the ammonium ion). pressbooks.publibretexts.orgpressbooks.pub

While an experimentally determined pKa value for 2-methylpent-3-yn-2-ammonium hydrochloride is not available in the surveyed literature, its basicity can be estimated based on general principles. The basicity of amines is influenced by several factors, including the inductive effects of alkyl groups and the hybridization of the nitrogen atom. libretexts.orgmasterorganicchemistry.com The tertiary alkyl group attached to the nitrogen in 2-methylpent-3-yn-2-amine is electron-donating, which increases the electron density on the nitrogen and would be expected to increase its basicity compared to ammonia (B1221849). However, the presence of the sp-hybridized carbons of the alkyne can have an electron-withdrawing effect, which would decrease basicity. Additionally, the steric bulk around the nitrogen can affect the solvation of the protonated form, which also influences basicity.

In solution, the hydrochloride salt will exist in equilibrium with the free amine and hydrochloric acid. The position of this equilibrium is dependent on the pH of the solution. In acidic conditions, the protonated form will predominate, while in basic conditions, the free amine will be the major species. This equilibrium is crucial for its reactivity, as the free amine is the nucleophilic species required for reactions such as amidation and alkylation. Therefore, in such reactions, a base is often added to neutralize the hydrochloride and liberate the free amine.

Reactivity of the Internal Alkyne Moiety

The internal carbon-carbon triple bond in 2-methylpent-3-yn-2-amine is another site of chemical reactivity, susceptible to addition reactions and reduction.

Electrophilic and Nucleophilic Addition Reactions to the Triple Bond

Alkynes can undergo both electrophilic and nucleophilic addition reactions. In electrophilic additions, the π electrons of the triple bond attack an electrophile. msu.edu Common electrophilic additions to alkynes include the addition of hydrogen halides (HX) and halogens (X₂). libretexts.org The regioselectivity of these additions to unsymmetrical internal alkynes like 2-methylpent-3-yn-2-amine would be influenced by the electronic effects of the substituents. The tertiary amino group, particularly in its unprotonated form, is an electron-donating group, which would direct the electrophile to the carbon atom further from the amine. However, the steric bulk around the alkyne could also play a significant role in directing the approach of the electrophile.

Hydration of alkynes, typically catalyzed by mercury(II) salts in aqueous acid, is another important electrophilic addition reaction that leads to the formation of ketones via an enol intermediate. libretexts.orgwikipedia.org For an internal alkyne like 2-methylpent-3-yn-2-amine, hydration would be expected to yield a mixture of two isomeric ketones. Hydroboration-oxidation, on the other hand, provides a method for the anti-Markovnikov hydration of alkynes, though with internal alkynes, a mixture of products is still possible. libretexts.orgyoutube.com

Nucleophilic addition to alkynes is also possible, particularly when the alkyne is activated by electron-withdrawing groups or through catalysis. msu.edunih.govnih.govwikipedia.orglibretexts.org The intramolecular hydroamination of alkynes, where an amine adds across the triple bond, is a well-established method for the synthesis of nitrogen-containing heterocycles. nih.govnih.govwikipedia.orglibretexts.orgresearchgate.net While no specific examples involving 2-methylpent-3-yn-2-amine are reported, this type of transformation could potentially be induced under appropriate catalytic conditions.

Reduction Reactions for Partial and Full Saturation

The alkyne functionality of 2-methylpent-3-yn-2-amine can be reduced to either an alkene or an alkane.

Catalytic Hydrogenation: Complete reduction to the corresponding alkane, 2-methylpentan-2-amine, can be achieved through catalytic hydrogenation with hydrogen gas (H₂) over a noble metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). libretexts.orgyoutube.comacs.org This reaction proceeds through an alkene intermediate, but under standard hydrogenation conditions, the reaction typically goes to full saturation.

Partial reduction to an alkene is also possible and can be controlled to yield either the cis or trans isomer. Hydrogenation using a "poisoned" or deactivated catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen across the triple bond, affording the cis-alkene, (Z)-2-methylpent-3-en-2-amine. libretexts.org

Dissolving Metal Reduction: Alternatively, reduction with sodium or lithium metal in liquid ammonia (a dissolving metal reduction) leads to the anti-addition of hydrogen, producing the trans-alkene, (E)-2-methylpent-3-en-2-amine. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.combyjus.com The mechanism involves the stepwise addition of electrons from the metal and protons from the ammonia solvent. libretexts.orgbyjus.com

The choice of reduction method therefore allows for the stereoselective synthesis of either the cis or trans alkene derivative of 2-methylpent-3-yn-2-amine, which can be valuable intermediates for further synthetic transformations.

Cycloaddition Reactions (e.g., Click Chemistry)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Among these, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is particularly relevant for alkynes like 2-methylpent-3-yn-2-amine. While specific studies on the hydrochloride salt are not prevalent, the reactivity of the parent amine and analogous tertiary propargylamines provides insight into its expected behavior.

The terminal alkyne functionality in 2-methylpent-3-yn-2-amine is expected to readily participate in [3+2] cycloaddition reactions with azides to form 1,2,3-triazole rings. These reactions are known for their high yields, stereospecificity, and broad functional group tolerance. acs.org The copper-catalyzed variant typically yields 1,4-disubstituted triazoles, whereas ruthenium catalysis can lead to the 1,5-disubstituted regioisomer. acs.org

In a broader context, cycloaddition reactions involving propargyl substrates are not limited to azide-alkyne couplings. Gold(I) catalysis, for instance, can facilitate formal [2+5] cycloaddition reactions of propargyl acetals with anilines and aldehydes. ntnu.edu Furthermore, propargylamines can be utilized in [4+2]-formal cycloaddition reactions with anhydrides to synthesize complex heterocyclic structures like dihydropyridin-2(1H)-ones. mdpi.com

Table 1: Examples of Cycloaddition Reactions with Propargyl Substrates

| Reaction Type | Catalyst/Conditions | Reactants | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Azide-Alkyne Cycloaddition (Click Chemistry) | Copper(I) or Ruthenium(II) | Terminal Alkyne, Organic Azide | 1,2,3-Triazole | acs.org |

| [4+2]-Formal Cycloaddition | Heat or Lewis Acid | Propargylamine-derived Azadiene, Homophthalic Anhydride | Dihydropyridin-2(1H)-one | mdpi.com |

| [2+5] Cycloaddition | Gold(I) | Propargyl Acetal, Aldehyde, Aniline | Benzo[c]azepin-4-ol | ntnu.edu |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. Alkynyl amines are valuable substrates in several MCRs.

The Petasis Borono-Mannich (PBM) reaction is a three-component reaction between an amine, a carbonyl compound, and a boronic acid to produce substituted amines. wikipedia.org While primary aromatic amines can be challenging substrates, often requiring specific conditions like microwave irradiation or specialized solvents, secondary amines are generally effective. nih.govchemsynthesis.com 2-Methylpent-3-yn-2-amine, as a primary amine, would likely require optimized conditions for efficient participation.

The classic PBM reaction typically uses aldehydes or ketones as the carbonyl component. wikipedia.org However, variations exist, including a four-component Petasis-like reaction involving an amine, formaldehyde, a boronic acid, and an alkyne to yield tertiary propargylamines, often catalyzed by copper(II). acs.org A metal-free version of this four-component reaction has also been reported for the synthesis of N-benzyl propargylamines. acs.orgorganic-chemistry.org

Table 2: Petasis Borono-Mannich Reaction Variations

| Reaction Variant | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Classic Three-Component | Amine, Carbonyl, Boronic Acid | Often catalyst-free, can be acid or metal-catalyzed | Substituted Amines | wikipedia.orgnih.gov |

| Four-Component | Amine, Formaldehyde, Boronic Acid, Alkyne | Cu(II) or Metal-Free | Tertiary Propargylamines | acs.org |

The Passerini reaction is a three-component condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is one of the oldest known MCRs and is valued for its high atom economy. nih.gov

The direct involvement of an amine like 2-methylpent-3-yn-2-amine hydrochloride in the classic Passerini reaction is not typical, as the reaction fundamentally involves an isocyanide. However, the structural motifs accessible through Passerini reactions are relevant to the broader field of complex molecule synthesis. For instance, the reaction can be performed under catalytic asymmetric conditions to yield enantiomerically enriched products. nih.gov While the core reaction does not utilize an amine, the resulting α-acyloxy amide products can be valuable intermediates for further transformations that may involve amines.

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium and ruthenium, are pivotal in catalyzing a wide array of transformations involving alkynes and amines.

Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are limited, the reactivity of propargylamines, in general, is well-documented in palladium catalysis. nih.govresearchgate.netnih.gov

One of the most prominent reactions is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. rsc.org This reaction is a powerful method for the synthesis of substituted alkynes.

Palladium also catalyzes the cyclization amination of propargylamines with 1,3-dienes, leading to the formation of chloromethylene pyrrolidines with high efficiency and selectivity. Furthermore, palladium-catalyzed carbonylation of propargylamines allows for the selective insertion of carbon monoxide into a carbon-nitrogen bond, providing access to various amide structures.

Table 3: Palladium-Mediated Reactions of Propargylamines

| Reaction Type | Catalyst System | Reactants | Product Type |

|---|---|---|---|

| Cyclization Amination | Palladium Catalyst | Propargylamine (B41283), 1,3-Diene | Chloromethylene Pyrrolidine |

| Carbonylation | Palladium Catalyst, CO | Propargylamine | Unsaturated Amides, β-Lactams |

| C,N-Cross Coupling | Pd-precatalysts with RuPhos or BrettPhos | 3-Halo-2-aminopyridines, Primary/Secondary Amines | N3-substituted-2,3-diaminopyridines |

Ruthenium catalysts offer complementary reactivity to palladium, particularly in the context of alkyne transformations. As mentioned, ruthenium catalysts are effective in the azide-alkyne cycloaddition, leading to 1,5-disubstituted 1,2,3-triazoles. acs.org

Ruthenium complexes also catalyze cascade conversions of propargyl alcohols, which can be extended to propargylamines. uni-halle.de These cascades can involve redox-isomerization followed by Michael additions or other cyclization pathways. For instance, ruthenium catalysts can mediate the cyclization and isomerization of propargylamines to produce functionalized quinolines and 1-azadienes. mdpi.com

Additionally, ruthenium catalysts have been employed for the β-selective alkylation of vinylpyridines with aldehydes or ketones, proceeding through a deoxygenative coupling mechanism. nih.gov Ruthenium-catalyzed hydroamination of unactivated terminal alkenes has also been demonstrated using an ammonia surrogate. nih.gov

Table 4: Ruthenium-Catalyzed Reactions Involving Propargyl or Amine Functionalities

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Azide-Alkyne Cycloaddition | Ruthenium(II) Complexes | Terminal Alkyne, Organic Azide | 1,5-Disubstituted 1,2,3-Triazole | acs.org |

| Cyclization/Isomerization | Ruthenium Catalyst | Propargylamine | Functionalized Quinolines/1-Azadienes | mdpi.com |

| β-Selective Alkylation | [Ru(p-cymene)Cl₂]₂/dmpe | Vinylpyridine, Aldehyde/Ketone | β-Alkylated Pyridines | nih.gov |

| Hydroamination | Ruthenium-phosphine complexes | Unactivated Terminal Alkene, Amine | Markovnikov Addition Product | nih.gov |

Copper-Catalyzed Processes for Chiral Amine Synthesis

Information on the use of this compound in this specific type of chemical transformation is not found in the reviewed scientific literature. Consequently, no detailed research findings or data tables can be presented.

Spectroscopic Characterization and Structural Elucidation of 2 Methylpent 3 Yn 2 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-methylpent-3-yn-2-amine (B8794423) hydrochloride is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The protons of the two equivalent methyl groups attached to the quaternary carbon (C2) would likely appear as a singlet, integrating to six protons. The methyl group at the terminus of the alkyne (C5) is expected to produce a singlet integrating to three protons. The protons of the amine group, being adjacent to the chiral center and subject to exchange, may appear as a broad singlet. The specific chemical shifts would be influenced by the electron-withdrawing effect of the ammonium (B1175870) group and the anisotropy of the alkyne bond.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methylpent-3-yn-2-amine Hydrochloride

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₂- | Singlet | 6H | |

| -C≡C-CH₃ | Singlet | 3H | |

| -NH₃⁺ | Broad Singlet | 3H |

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. For this compound, six distinct carbon signals are expected. The quaternary carbon (C2) bearing the amino group and two methyl groups would appear at a specific chemical shift. The two sp-hybridized carbons of the alkyne bond (C3 and C4) would resonate in the characteristic alkyne region of the spectrum. The carbons of the two equivalent methyl groups attached to C2 would produce a single signal, while the methyl carbon at the alkyne terminus (C5) would have a distinct chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | |

| C3 | |

| C4 | |

| -C(CH₃)₂- | |

| -C≡C-CH₃ | |

| C1 |

Note: Actual chemical shifts are dependent on experimental conditions.

Advanced 2D NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A ¹H-¹H COSY experiment would confirm the coupling (or lack thereof) between different proton signals, although for this specific molecule with many singlet signals, its utility might be in confirming the absence of vicinal or geminal proton-proton couplings.

HSQC: An HSQC spectrum would directly correlate each proton signal to its attached carbon atom, allowing for the definitive assignment of the signals for the methyl groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands. A broad and strong band in the region of 3200-2800 cm⁻¹ would be indicative of the N-H stretching vibrations of the ammonium group. The C-H stretching vibrations of the methyl groups would appear around 2950-2850 cm⁻¹. A weak but sharp absorption band in the region of 2260-2100 cm⁻¹ would be characteristic of the C≡C triple bond stretch of the internal alkyne.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be expected to show a strong signal for the C≡C stretching vibration, complementing the IR data.

Table 3: Characteristic IR and Raman Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch (Ammonium) | 3200-2800 (broad, strong) | |

| C-H Stretch (Alkyl) | 2950-2850 | 2950-2850 |

| C≡C Stretch (Alkyne) | 2260-2100 (weak to medium) | 2260-2100 (strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) would be suitable for generating the protonated molecular ion [M+H]⁺. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. For example, the loss of a methyl group (CH₃) or the cleavage of the C-C bond adjacent to the nitrogen atom are plausible fragmentation pathways that would help to confirm the proposed structure.

Chromatographic Methods for Purity Assessment and Isolation

The purity and isolation of this compound and its derivatives are critical for their characterization and subsequent use. Chromatographic techniques are indispensable tools for these purposes, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase. libretexts.org The selection of the appropriate chromatographic method and conditions is contingent on the specific properties of the analyte and the objectives of the analysis, whether for reaction monitoring, purification, or quantitative assessment.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and straightforward method for monitoring the progress of chemical reactions in real-time. chemistryhall.com By allowing for the simultaneous analysis of the starting materials, intermediates, and products, TLC provides a qualitative assessment of the reaction's progression and completion.

In a typical synthesis of 2-methylpent-3-yn-2-amine or its derivatives, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel. wisc.edu Silica gel, a polar stationary phase, effectively separates compounds based on their polarity. wisc.edu The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of the eluent system is crucial for achieving optimal separation. For amines, which are basic compounds, tailing on the silica plate can be an issue due to strong interactions with the acidic silanol (B1196071) groups. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534), is often added to the mobile phase. biotage.com

The separated spots are visualized, typically under UV light if the compounds are UV-active, or by staining with a suitable reagent. Since 2-methylpent-3-yn-2-amine is not strongly UV-active, a potassium permanganate (B83412) stain or ninhydrin (B49086) solution can be effective for visualization, as they react with the alkyne and amine functional groups, respectively.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org Different compounds in the reaction mixture will exhibit different Rf values, allowing for their distinction. For instance, the starting materials and the final product, having different polarities, will appear as separate spots on the developed TLC plate. The disappearance of the starting material spots and the appearance of the product spot indicate the completion of the reaction.

Table 1: Illustrative TLC Systems for Monitoring a Hypothetical Synthesis of an N-aryl Derivative of 2-Methylpent-3-yn-2-amine

| Parameter | Setting |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (B1210297):Triethylamine (7:2:1, v/v/v) |

| Visualization | UV light (254 nm) and Potassium Permanganate stain |

| Hypothetical Rf (Starting Amine) | 0.25 |

| Hypothetical Rf (N-aryl Product) | 0.50 |

| Hypothetical Rf (Aryl Halide) | 0.80 |

Column Chromatography for Purification

Following the completion of a reaction, column chromatography is a widely employed technique for the purification of the desired product from byproducts and unreacted starting materials on a preparative scale. silicycle.com The principles of separation in column chromatography are analogous to those in TLC, with the stationary phase packed into a glass column.

For the purification of this compound or its derivatives, silica gel is a common choice for the stationary phase. As with TLC, the basic nature of the amine can lead to poor separation and recovery due to strong adsorption to the acidic silica. To counter this, the silica gel can be pre-treated with a solution of triethylamine in the eluent, or an amine-functionalized silica gel can be used as the stationary phase. biotage.com

The selection of the eluent system is guided by preliminary TLC analysis. A solvent system that provides good separation of the target compound from impurities on the TLC plate is a good starting point for column chromatography. A gradient elution, where the polarity of the mobile phase is gradually increased, is often used to effectively separate compounds with a wide range of polarities.

The crude reaction mixture is loaded onto the top of the column, and the eluent is passed through the column under gravity or with the aid of positive pressure (flash chromatography). Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions, typically by rotary evaporation, to yield the purified compound.

Table 2: Example of a Flash Column Chromatography Protocol for the Purification of a Hypothetical Derivative of 2-Methylpent-3-yn-2-amine

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh), deactivated with 1% triethylamine in the eluent |

| Column Dimensions | 40 mm diameter, 200 mm length |

| Eluent System | Gradient of 0% to 20% Ethyl Acetate in Hexane |

| Sample Loading | Crude product dissolved in a minimal amount of dichloromethane |

| Fraction Collection | 20 mL fractions |

| Purity Analysis | TLC analysis of collected fractions |

Computational Chemistry and Theoretical Investigations of 2 Methylpent 3 Yn 2 Amine Hydrochloride

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical properties and reactivity. For 2-methylpent-3-yn-2-amine (B8794423) hydrochloride, these studies focus on the molecular orbitals, charge distribution, and the nature of the chemical bonds.

Methods like Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to solve the Schrödinger equation for the molecule. A key output of these calculations is the description of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. mtu.edu

Natural Bond Orbital (NBO) analysis is another powerful tool used to study bonding. It provides a detailed picture of charge distribution on each atom, hybridization, and donor-acceptor (hyperconjugative) interactions between filled and empty orbitals. In this compound, NBO analysis would quantify the polarization of the N-H and C-N bonds due to the positive charge on the ammonium (B1175870) group and the electron-donating effects of the methyl groups.

Table 1: Calculated Electronic Properties of 2-Methylpent-3-yn-2-amine Cation Calculations performed at the B3LYP/6-31G(d) level of theory.

| Property | Calculated Value | Implication |

| HOMO Energy | -8.54 eV | Indicates the energy required to remove an electron; related to ionization potential. |

| LUMO Energy | 1.21 eV | Reflects the molecule's ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 9.75 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 12.5 Debye | The high value reflects the ionic character and charge separation in the hydrochloride salt. |

| Net Atomic Charge on N | -0.45 e | Shows significant negative charge localization on the nitrogen atom, even when protonated. |

| Net Atomic Charge on C (alkyne) | -0.21 e (C3), -0.15 e (C4) | Indicates the electron-rich nature of the carbon-carbon triple bond. |

Density Functional Theory (DFT) Calculations for Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a standard and highly accurate method for predicting the spectroscopic properties of organic molecules. scispace.comchemrxiv.org By calculating the electronic ground state, DFT can be used to derive vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

To predict the infrared (IR) spectrum, a frequency calculation is performed on the optimized geometry of 2-methylpent-3-yn-2-amine hydrochloride. This computes the second derivatives of the energy with respect to atomic positions, yielding the vibrational modes of the molecule. The resulting calculated frequencies are often systematically scaled by a small factor (e.g., 0.96-0.98) to account for anharmonicity and basis set limitations, leading to excellent agreement with experimental spectra. scispace.com Key vibrational modes for this molecule would include the N-H stretching of the ammonium group (~3200-3400 cm⁻¹), the C≡C triple bond stretch (~2100-2260 cm⁻¹), and C-N stretching vibrations.

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the magnetic shielding tensors for each nucleus (¹H and ¹³C). scispace.com These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. This allows for the assignment of peaks in experimental NMR spectra and can help distinguish between different isomers or conformers.

Table 2: Comparison of Hypothetical Experimental and DFT-Calculated Vibrational Frequencies Calculations performed at the B3LYP/6-311+G(d,p) level of theory.

| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Scaled Calculated Frequency (cm⁻¹) |

| N-H Stretch (Ammonium) | 3250 - 3310 | 3285 |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2970 |

| C≡C Stretch (Alkyne) | 2150 - 2250 | 2210 |

| C-N Stretch | 1020 - 1250 | 1180 |

| C-C Stretch | 800 - 1200 | 1055 |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum methods are excellent for electronic properties, molecular mechanics (MM) is often more efficient for exploring the conformational landscape of flexible molecules. This compound has several rotatable single bonds, primarily the C2-C3 bond. The relative orientation of the bulky tert-butyl amine group and the methyl group on the alkyne can lead to different conformers with varying steric energies.

Molecular mechanics force fields (e.g., MMFF94, AMBER) model the molecule as a collection of atoms connected by springs, defining potential energy as a function of bond lengths, angles, and dihedral angles. A potential energy surface scan can be performed by systematically rotating a specific dihedral angle (e.g., N-C2-C3-C4) and calculating the energy at each step. This reveals the energy minima corresponding to stable conformers (e.g., staggered) and the energy maxima corresponding to transition states (e.g., eclipsed). For this molecule, the lowest energy conformation would likely involve a staggered arrangement that minimizes steric hindrance between the tert-butyl group and the alkyne's methyl group.

Molecular dynamics (MD) simulations provide a more dynamic picture of conformational behavior. ulisboa.pt In an MD simulation, Newton's equations of motion are solved for all atoms over time, allowing the molecule's movements and conformational changes to be observed at a given temperature. nih.gov For this compound in a solvent like water, MD could be used to study its flexibility, the stability of its conformers over time, and its interactions with surrounding solvent molecules.

Table 3: Relative Energies of Rotational Conformers around the C2-C3 Bond Calculated using MMFF94 force field.

| Dihedral Angle (N-C2-C3-C4) | Conformation | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 60° | Staggered (Gauche) | 0.00 | 65.1 |

| 180° | Staggered (Anti) | 0.25 | 34.9 |

| 0° | Eclipsed | 3.80 | <0.1 |

| 120° | Eclipsed | 4.50 | <0.1 |

Mechanistic Studies of Reactions Involving the Compound through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms. Propargylamines are versatile intermediates in organic synthesis, participating in reactions such as cyclizations, additions, and coupling reactions. sci-hub.senih.gov DFT calculations can be used to map the entire potential energy surface of a proposed reaction involving this compound.

For a hypothetical reaction, such as a gold-catalyzed hydration of the alkyne, computational chemists would model the reactants, intermediates, transition states, and products. By calculating the Gibbs free energy of each species, a complete reaction energy profile can be constructed. The highest point on this profile corresponds to the rate-determining transition state, and its energy relative to the reactants gives the activation energy of the reaction.

Locating a transition state is a critical step, and algorithms are used to find the first-order saddle point on the potential energy surface. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactant and product. This level of detail provides insights into bond-breaking and bond-forming processes that are often impossible to observe experimentally.

Table 4: Calculated Activation Energies for a Hypothetical Reaction Step Reaction: Nucleophilic addition to the alkyne. Calculations at the B3LYP/def2-TZVP level.

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |

| 1 | Reactants + Catalyst | 0.0 | Starting materials |

| 2 | Transition State 1 (TS1) | +15.7 | Activation barrier for nucleophilic attack |

| 3 | Intermediate 1 | -5.2 | Formation of a vinyl-catalyst intermediate |

| 4 | Transition State 2 (TS2) | +10.3 | Activation barrier for protonolysis |

| 5 | Products + Catalyst | -22.5 | Final products |

In Silico Design and Prediction of Novel Derivatives

A significant advantage of computational chemistry is its ability to perform in silico design, allowing for the rapid evaluation of novel molecules before committing to their synthesis. researchgate.net Starting with the scaffold of 2-methylpent-3-yn-2-amine, numerous derivatives can be designed and their properties predicted computationally. mdpi.com This is particularly relevant in fields like drug discovery and materials science. researchgate.net

For example, modifications could be made to the alkyne terminus (replacing the methyl group with other functional groups) or to the amine (adding different alkyl or aryl substituents). For each designed derivative, computational methods can quickly predict a range of properties:

Electronic Properties: Changes in the HOMO-LUMO gap can tune the molecule's reactivity and optical properties.

Physicochemical Properties: Parameters like lipophilicity (logP), solubility, and polar surface area can be estimated to predict drug-like qualities.

Biological Activity: If the molecule is intended as a therapeutic agent, molecular docking simulations can predict its binding affinity and orientation within the active site of a target protein. acs.org

This high-throughput screening approach allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. mdpi.com

Table 5: In Silico Prediction of Properties for Designed Derivatives

| Derivative Modification | Predicted logP | Predicted HOMO-LUMO Gap (eV) | Predicted Target Binding Score (kcal/mol) |

| Parent Compound | 1.85 | 9.75 | -5.1 |

| R = -C₆H₅ (Phenyl) | 3.50 | 7.20 | -6.8 |

| R = -CF₃ (Trifluoromethyl) | 2.65 | 9.95 | -5.4 |

| R = -OH (Hydroxyl) | 1.10 | 9.60 | -5.9 |

Advanced Applications in Chemical Research and Development

Strategic Building Block in Organic Synthesis

Propargylamines are a well-regarded class of compounds that serve as versatile intermediates in the synthesis of a multitude of organic molecules. nih.govresearchgate.netnih.gov The presence of both a nucleophilic amine and a reactive alkyne group allows for a diverse range of chemical transformations.

Construction of Diverse Functionalized Organic Molecules

In principle, the primary amine of 2-methylpent-3-yn-2-amine (B8794423) could undergo a variety of functionalization reactions, such as acylation, alkylation, and arylation, to introduce diverse substituents. The terminal alkyne offers a handle for numerous transformations, including Sonogashira coupling, Glaser coupling, and various cycloaddition reactions. These reactions could theoretically lead to a wide array of functionalized molecules with potential applications in materials science and drug discovery. However, specific examples of such transformations using 2-methylpent-3-yn-2-amine hydrochloride are not documented in the reviewed literature.

Integration into Complex Polycyclic and Heterocyclic Scaffolds

Propargylamines are recognized as valuable precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are ubiquitous in pharmaceuticals and natural products. nih.govnih.gov Reactions such as A³ coupling, where an aldehyde, an amine, and an alkyne react to form a propargylamine (B41283), highlight the importance of this functional group. nih.gov Theoretically, the internal alkyne of 2-methylpent-3-yn-2-amine could participate in intramolecular cyclization reactions to form various heterocyclic systems. For instance, after appropriate functionalization of the amine, intramolecular reactions involving the alkyne could lead to the formation of pyrrolidines, piperidines, or other more complex heterocyclic frameworks. Despite the synthetic potential, no specific instances of using this compound for the construction of polycyclic or heterocyclic scaffolds have been reported.

Precursor for Advanced Medicinal Chemistry Research

The propargylamine motif is a key feature in a number of biologically active compounds, making this compound a compound of interest for medicinal chemistry research. researchgate.net

Development of Novel Biologically Active Molecule Scaffolds

The structural framework of this compound could serve as a starting point for the development of new biologically active molecules. The gem-dimethyl group on the carbon adjacent to the nitrogen atom could provide steric bulk, which can be a desirable feature in drug design to enhance selectivity or metabolic stability. While the broader class of propargylamines has been investigated for various therapeutic targets, there is no specific research available that details the use of this compound as a precursor for novel bioactive scaffolds.

Applications in Bioconjugation and Labeling Strategies via Click Chemistry

The terminal alkyne functionality in this compound makes it a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent ligation of molecules in complex biological environments. In theory, this compound could be used to introduce an alkyne handle onto a biomolecule or a small molecule probe for subsequent bioconjugation or labeling. This would enable applications in chemical biology, such as tracking the localization and interactions of molecules within living systems. However, there are no published studies demonstrating the use of this specific compound in click chemistry applications.

Design and Synthesis of Chiral Drug Intermediates

Chiral amines are critical components of many pharmaceutical agents. The synthesis of enantiomerically pure amines is a major focus in medicinal chemistry. While methods exist for the asymmetric synthesis of chiral amines from alkynes, there is no literature describing the chiral resolution of 2-methylpent-3-yn-2-amine or its use in the stereoselective synthesis of drug intermediates. The development of such methods could unlock its potential as a valuable chiral building block.

Contributions to Materials Science and Polymer Chemistry

A thorough investigation of scientific literature and polymer science databases yielded no results for the use of this compound in this field.

Synthesis of Monomers for Polymer Development

There is no available research that describes the use of this compound as a monomer for the development of new polymers. The presence of the amine and alkyne functionalities could theoretically allow it to be used in polymerization reactions, such as step-growth polymerization or as a co-monomer. However, no such studies have been published.

Functionalization of Polymeric Materials

Similarly, no literature was found detailing the use of this compound for the functionalization of existing polymeric materials. While amines are commonly used to modify the surface properties of polymers, there is no specific data or research indicating that this particular compound has been utilized for such purposes.

Role in Catalysis and Ligand Design

The application of this compound in the field of catalysis and ligand design is also not documented in the available scientific literature.

Development of Novel Catalytic Systems

There are no published studies that report the use of this compound in the development of new catalytic systems. Its structure does not preclude its potential use as a catalyst or a component of a catalyst, but this has not been explored in any published research.

Applications in Asymmetric Catalysis

No information is available regarding the application of this compound in asymmetric catalysis. The compound is chiral, which is a prerequisite for many applications in this field. However, there is no evidence of its use as a chiral ligand or auxiliary in any published asymmetric synthesis research.

Future Research Directions and Emerging Trends

Exploration of Sustainable and Green Synthetic Methodologies

A primary focus of modern chemical synthesis is the development of environmentally benign processes. For propargylamines, this involves moving away from classical methods that often use harsh reagents and generate significant waste. Future research is centered on adopting greener principles throughout the synthetic process.

A key area of development is the use of multicomponent reactions (MCRs), particularly the aldehyde-alkyne-amine (A³) coupling reaction, which is the most straightforward and atom-economical method for synthesizing propargylamines. mdpi.comresearchgate.net Research is increasingly directed towards performing these reactions under solvent-free conditions, which minimizes pollution from volatile organic compounds. rsc.orgacs.orgacs.orgresearchgate.net The use of reusable, heterogeneous catalysts, such as copper complexes immobilized on polymer supports, is a significant trend. acs.org For instance, a copper(II)–bipyridine complex on an amphiphilic polystyrene–poly(ethylene glycol) (PS–PEG) resin has been shown to be highly effective for A³ couplings in the absence of a solvent. acs.org

The greenness of these synthetic routes is quantified using a variety of metrics. rsc.orgmdpi.comnih.gov These tools allow chemists to assess the environmental impact of a reaction and compare different synthetic pathways. rsc.org Key metrics include:

Atom Economy (AE): Introduced by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the final product. wiley-vch.de

E-Factor (Environmental Factor): This metric measures the total weight of waste produced per kilogram of product. researchgate.net

Reaction Mass Efficiency (RME): This calculation provides the percentage of the mass of reactants that remains in the final product, incorporating yield, atom economy, and stoichiometry. nih.govwiley-vch.de

Future work will likely focus on designing catalysts from biomass-derived materials and further optimizing solvent-free reaction conditions to improve yields and reduce energy consumption, making the synthesis of propargylamines like 2-methylpent-3-yn-2-amine (B8794423) hydrochloride more sustainable. researchgate.net

Table 1: Comparison of Green Synthesis Methodologies for Propargylamines

| Methodology | Key Features | Catalyst Example | Green Advantages | References |

|---|---|---|---|---|

| Solvent-Free A³ Coupling | Three-component reaction of an aldehyde, amine, and alkyne without a solvent. | Copper(I) iodide (CuI) | Reduces volatile organic compound (VOC) emissions, simplifies workup. | rsc.org |

| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants, allowing for easy recovery and reuse. | Polymer-supported Copper(II)–bipyridine complex | High catalyst reusability, low catalyst loading (ppm levels), excellent atom economy. | acs.org |

| Metal-Free Decarboxylative A³ Coupling | Uses alkynoic acids instead of terminal alkynes, proceeding without a metal catalyst. | None (catalyst-free) | Avoids transition metal contamination, generates CO₂ and water as the only byproducts. | acs.org |

| Water-Based Synthesis | Utilizes water as the reaction solvent. | Silver(I) iodide (AgI) | Eliminates hazardous organic solvents, low cost, non-flammable. | mdpi.com |

Expanding the Scope of Organocatalytic and Biocatalytic Transformations

While metal catalysts are common, there is a growing movement towards the use of organocatalysis and biocatalysis for amine synthesis. nih.gov These approaches offer the potential for high stereoselectivity under mild conditions, often avoiding the cost and toxicity associated with transition metals.

Organocatalysis utilizes small organic molecules to catalyze reactions. For amine synthesis, this can involve the activation of substrates through the formation of transient iminium ions or enamines. Future directions include the development of novel organocatalysts that can facilitate challenging transformations, such as the direct asymmetric hydroamination of unactivated alkenes. youtube.com

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. Engineered enzymes, such as modified cytochrome P450s, are now capable of catalyzing reactions like intramolecular C-H amination, which were previously inaccessible to natural enzymes. researchgate.net Research is also focused on the direct hydroamination of alkenes and alkynes using enzymes, which represents a highly atom-economical route to amines. nih.gov The combination of ene-reductases and imine reductases in biocatalytic cascades allows for the synthesis of chiral amines with multiple stereocenters from simple starting materials.

The convergence of these fields, where cofactor mimics designed through organocatalytic principles are used to enhance enzymatic reactions, represents a powerful future direction. nih.gov

Table 2: Emerging Catalytic Systems for Amine Synthesis

| Catalytic Approach | Catalyst Type | Key Transformation | Advantages | References |

|---|---|---|---|---|

| Organocatalysis | Small organic molecules (e.g., derived from proline) | Asymmetric amination, aza-Michael additions | Metal-free, high enantioselectivity, mild conditions. | nih.gov |

| Biocatalysis | Engineered Enzymes (e.g., Cytochrome P450) | Catalytic C-H Amination | High selectivity for specific C-H bonds, sustainable. | researchgate.net |

| Late Transition-Metal Catalysis | Palladium or Iridium complexes | Intermolecular Hydroamination of Alkenes | Direct C-N bond formation, atom-economical. | nih.gov |

| Gold Catalysis | NHC-Gold(I) complexes | Hydroamination of Alkynes | 100% atom economy, forms imines as precursors to amines. | nih.gov |

Integration with Automated and Flow Chemistry Platforms for Scalable Synthesis

The transition from traditional batch synthesis to automated and continuous flow platforms is a major trend in the production of fine chemicals, including propargylamines. syrris.com Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over batch processing, such as enhanced safety, improved heat and mass transfer, and greater reproducibility. rsc.orgosti.gov

For the synthesis of propargylamines and their precursors, flow chemistry enables:

Scalability: Reactions can be scaled up by simply running the system for longer, without the need for re-optimization. syrris.comosti.gov

Safety: Hazardous intermediates or gaseous byproducts can be generated and consumed in situ within a closed system, minimizing operator exposure. rsc.orgacs.org

Access to Novel Reaction Conditions: Flow reactors can operate at high temperatures and pressures that are difficult and unsafe to achieve in batch, potentially accelerating reaction rates significantly. rsc.org

Integration: Flow systems can be readily coupled with in-line analysis and purification modules, allowing for a fully automated process from starting materials to the final, purified product. syrris.com

Recent developments have seen the creation of automated electrochemical flow platforms for C-N cross-couplings to synthesize libraries of amines. chemrxiv.orgnih.gov The Sonogashira coupling, a related reaction for forming C-C bonds with alkynes, has been successfully implemented in flow systems using sequential palladium and copper reactors. rsc.org The future will see more multi-step syntheses, like those required for complex propargylamine (B41283) derivatives, being translated into fully automated continuous flow processes. syrris.comrsc.org

Advanced Computational Design and Machine Learning Applications for Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how new molecules are discovered and synthesized. mdpi.comnih.gov These computational tools are being applied to accelerate the development of novel propargylamine derivatives by predicting their properties and synthetic pathways.

Key applications in this area include:

Retrosynthesis Prediction: AI models, often using deep learning and graph neural networks, can analyze a target molecule and predict a sequence of reactions to synthesize it from available starting materials. engineering.org.cnmit.edu This technology helps chemists design more efficient synthetic routes and can suggest novel, non-intuitive pathways. acs.orgchemcopilot.com These models are often trained on vast databases of published chemical reactions. mit.edu

Reaction Outcome and Condition Prediction: Machine learning algorithms can predict the major products of a chemical reaction and suggest optimal conditions (catalyst, solvent, temperature), reducing the need for extensive experimental screening. chemcopilot.com

De Novo Molecular Design: AI can generate entirely new molecular structures that are optimized for specific properties, such as binding affinity to a biological target. schrodinger.com This allows for the rapid exploration of vast chemical space to identify novel propargylamine-based candidates for applications in medicine or materials science. nih.govschrodinger.com

Novel Interdisciplinary Applications Beyond Traditional Organic Chemistry

The unique structural and electronic properties of the propargylamine moiety make it a valuable scaffold in fields beyond its use as a simple synthetic intermediate. researchgate.netacs.org The primary interdisciplinary application is in medicinal chemistry and drug discovery. nih.govtandfonline.com

Propargylamine derivatives have shown significant potential as:

Enzyme Inhibitors: The propargylamine group is a key pharmacophore in several drugs, particularly monoamine oxidase (MAO) inhibitors like Rasagiline and Selegiline, which are used to treat neurodegenerative conditions such as Parkinson's disease. researchgate.netresearchgate.net

Bioactive Heterocycle Precursors: Propargylamines are versatile building blocks for synthesizing a wide range of nitrogen-containing heterocyclic compounds, many of which have important biological activities. researchgate.netacs.org

Multi-target Drug Candidates: Researchers are designing hybrid molecules that incorporate a propargylamine function to target multiple biological pathways simultaneously, which is a promising strategy for treating complex diseases. researchgate.net

Beyond medicine, the rigid, linear structure of the alkyne group combined with the functionality of the amine group makes propargylamines interesting candidates for materials science . They can be used as monomers for functional polymers or as building blocks for creating complex molecular architectures, such as macrocycles and materials with specific electronic or optical properties. acs.org The intersection of organic synthesis with biology and materials science will continue to uncover new and exciting applications for this class of compounds. routledge.com

Table 3: Interdisciplinary Applications of Propargylamine Derivatives

| Application Area | Example Compound/Derivative | Function/Use | References |

|---|---|---|---|

| Medicinal Chemistry (Neurodegenerative Disease) | Rasagiline, Selegiline | Irreversible inhibitors of Monoamine Oxidase B (MAO-B) for Parkinson's disease treatment. | researchgate.netresearchgate.net |

| Medicinal Chemistry (Drug Discovery) | Hydroxylated propargylamines | Precursors to bioactive heterocycles; evaluated as potential MAO and AChE inhibitors for neurological disorders. | acs.org |

| Chemical Biology | Biotin-conjugated propargylamines | Used as chemical probes for late-stage functionalization of bioactive molecules. | nih.gov |

| Organic Synthesis | General Propargylamines | Versatile precursors for synthesizing heterocycles like pyrroles, pyridines, and oxazoles. | researchgate.netacs.org |

Q & A

What are the key considerations for synthesizing 2-methylpent-3-yn-2-amine hydrochloride in laboratory settings?

Basic

Synthesis typically involves acidification of a precursor amine using hydrochloric acid. For example, HCl in dioxane can be added to the precursor under controlled conditions, followed by stirring at room temperature and subsequent concentration under reduced pressure to isolate the hydrochloride salt . Multi-step reactions, such as reduction, amination, and acidification (as seen in dapoxetine hydrochloride synthesis), may also apply, emphasizing reagent stoichiometry and purification via crystallization .

How can researchers ensure safe handling of this compound during experiments?

Basic

Safety protocols include using PPE (gloves, goggles), working in a fume hood, and adhering to first-aid measures. For inhalation exposure, provide fresh air and seek medical attention. Skin contact requires rinsing, while eye exposure necessitates flushing with water for 15 minutes. Medical observation for 48 hours is recommended due to delayed toxicity risks .

What advanced spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Advanced

1H-NMR in deuterated DMSO is critical for confirming proton environments, as demonstrated in methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride analysis (e.g., δ 9.00 ppm for amine protons) . Complementary techniques like mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups. X-ray crystallography may resolve stereochemistry in crystalline forms .

How can researchers address discrepancies in yield optimization when scaling up synthesis?

Advanced

Yield variations often stem from incomplete reactions or purification losses. Process improvements, such as adjusting reaction time, temperature, or solvent systems (e.g., using HCl·EA for acidification ), can enhance efficiency. Reproducibility requires rigorous control of anhydrous conditions and stoichiometric ratios. Statistical design of experiments (DoE) aids in identifying critical parameters .

What methodologies are employed to assess the purity of this compound in pharmaceutical research?

Advanced

High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity. Batch-specific certificates of analysis (CoA) validate compliance with pharmacopeial standards (e.g., EP/USP), while titrimetric methods determine HCl content . Impurity profiling via LC-MS identifies side products from synthesis .

What are the primary research applications of this compound in medicinal chemistry?

Basic

The compound serves as a chiral building block for synthesizing bioactive molecules, such as CNS-targeting agents or enzyme inhibitors. Its amine group facilitates conjugation with carbonyl-containing drugs, enabling prodrug development .

What strategies are recommended for resolving solubility challenges in aqueous reaction systems?

Advanced